3-(2-butoxyethoxy)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10043-18-2 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2-butoxyethoxy)propan-1-ol |
InChI |
InChI=1S/C9H20O3/c1-2-3-6-11-8-9-12-7-4-5-10/h10H,2-9H2,1H3 |
InChI Key |
ANYPGYQTLSGXJN-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCCO |
Canonical SMILES |
CCCCOCCOCCCO |
Synonyms |
3-(2-Butoxyethoxy)-1-propanol |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Chemistry of 3 2 Butoxyethoxy Propan 1 Ol
Established and Emerging Synthetic Pathways
Ethoxylation Reactions: Mechanistic Insights and Yield Optimization
Ethoxylation is a common industrial method for producing glycol ethers. This process involves the reaction of an alcohol with ethylene (B1197577) oxide. wikipedia.org In the synthesis of 3-(2-butoxyethoxy)propan-1-ol, this would typically involve the reaction of 2-butoxyethanol (B58217) with ethylene oxide. The reaction is generally catalyzed by a base, such as sodium hydroxide (B78521), potassium hydroxide, or sodium methoxide, which deprotonates the alcohol to form a more nucleophilic alkoxide. core.ac.uk This alkoxide then attacks the electrophilic carbon of the ethylene oxide ring, leading to a ring-opening reaction and the formation of the ether linkage.
The molecular weight distribution of the resulting ethoxylates is a critical factor, with narrower distributions often being more desirable. nih.gov The choice of catalyst plays a significant role in determining this distribution. While basic catalysts like NaOH and KOH tend to produce a broader molecular weight distribution, acidic catalysts such as BF₃ and SbCl₄ can yield a narrower distribution but may also lead to more byproducts. nih.gov To achieve a narrow oligomer distribution, heterogeneous catalysts have also been investigated. nih.gov
Optimizing the yield involves controlling reaction parameters such as temperature, pressure, and the molar ratio of reactants. Generally, ethoxylation reactions with basic catalysts are conducted at relatively low temperatures and pressures. core.ac.uk The use of specific catalysts, such as mercarbide (B1254986), has been shown to be effective for the narrow-range ethoxylation of alcohols. core.ac.uk
Williamson Ether Synthesis: Variations and Regioselectivity Studies
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. byjus.com This SN2 reaction involves the reaction of an alkoxide ion with a primary alkyl halide. masterorganicchemistry.comlibretexts.org To synthesize this compound via this method, one could react the sodium salt of 2-butoxyethanol with 3-chloropropan-1-ol, or alternatively, the sodium salt of 1,3-propanediol (B51772) with 1-bromo-2-butoxyethane. The choice of reactants is crucial, as the reaction works best with primary alkyl halides to avoid elimination side reactions that are common with secondary and tertiary halides. masterorganicchemistry.comlibretexts.org
The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the SN2 mechanism. numberanalytics.com Temperature control is also important; while higher temperatures can increase the reaction rate, they may also promote side reactions. numberanalytics.com Variations of the Williamson synthesis include the use of phase transfer catalysts, which can be employed in heterogeneous reaction mixtures, often consisting of an organic solvent and a concentrated aqueous hydroxide phase. google.comacs.org This can offer milder reaction conditions but may necessitate the use of a solvent and a catalyst that require subsequent separation from the product. google.com Another variation uses silver oxide (Ag₂O) as a mild base, eliminating the need to pre-form the alkoxide intermediate. libretexts.org
Regioselectivity is a key consideration when one of the reactants contains multiple hydroxyl groups, such as in the reaction of 2-butoxyethanol with a halo-substituted diol. The relative acidity of the hydroxyl groups and steric hindrance will influence which hydroxyl group is deprotonated and subsequently acts as the nucleophile.
Transetherification Approaches: Catalytic Systems and Efficiency
Transetherification, or ether exchange, is another pathway for the synthesis of ethers. This reaction involves the exchange of an alkoxy group between an ether and an alcohol. For the synthesis of this compound, this could potentially involve the reaction of a simpler ether with 1,3-propanediol in the presence of a suitable catalyst.
A variety of catalytic systems can be employed for transetherification, including acids (sulfuric, sulfonic, phosphoric), bases (metal alkoxides, acetates, oxides), and organometallic compounds. beilstein-journals.org Both homogeneous and heterogeneous catalysts have been studied, with heterogeneous catalysts offering advantages in terms of separation and reusability. researchgate.net Lewis bases, such as amidines and trivalent organophosphorus compounds, have also been shown to catalyze the transetherification of silyl (B83357) ethers. google.com
The efficiency of transetherification can be influenced by several factors, including the choice of catalyst, reaction temperature, and the removal of a volatile alcohol byproduct to drive the equilibrium towards the desired product. For instance, the transesterification of ethyl 3-ethoxypropionate with 2-(2-butoxyethoxy)ethanol (B94605) has been demonstrated using titanium (IV) isopropoxide as a catalyst at elevated temperatures. google.com
Direct Alkylation of 1,3-Propanediol: Selectivity and Byproduct Formation
The direct alkylation of 1,3-propanediol with a suitable butoxyethylating agent presents a potential route to this compound. This approach is conceptually similar to the Williamson ether synthesis, where one of the hydroxyl groups of 1,3-propanediol acts as the nucleophile. A significant challenge in this method is achieving site-selectivity, as 1,3-propanediol has two primary hydroxyl groups. researchgate.net
Reaction conditions would need to be carefully controlled to favor mono-alkylation over di-alkylation, where both hydroxyl groups of the propanediol (B1597323) react. The formation of the di-substituted ether, 1,3-bis(2-butoxyethoxy)propane, would be a major byproduct. The choice of base and the stoichiometry of the reactants are critical in controlling the extent of alkylation.
Byproduct formation can also arise from side reactions of the alkylating agent. The direct alkylation of diols can be complex, and achieving high selectivity for the desired mono-ether can be challenging.
Hydrogenolysis of Cyclic Acetals as a Synthetic Route
An alternative and more selective method for producing hydroxy ethers involves the hydrogenolysis of cyclic acetals. google.com This two-step process begins with the formation of a cyclic acetal (B89532) from a polyol and an aldehyde or ketone, followed by the reductive cleavage of the acetal to yield the desired ether alcohol. google.comgoogle.com
To synthesize this compound, one could first react 1,3-propanediol with 2-butoxyacetaldehyde to form the corresponding cyclic acetal, 2-(butoxyethyl)-1,3-dioxane. This cyclic acetal is then subjected to hydrogenolysis, where it is reacted with hydrogen gas in the presence of a catalyst to cleave one of the C-O bonds within the acetal ring, yielding the target molecule. google.com
This method offers high selectivity towards the mono-ether product, minimizing the formation of di-ethers and other byproducts that can occur in direct alkoxylation reactions. google.com The hydrogenolysis is typically carried out using a noble metal catalyst, such as palladium on a carbon or silica (B1680970) support. google.comwipo.int Reaction conditions, including temperature and hydrogen pressure, are optimized to achieve high conversion of the acetal and high selectivity for the desired hydroxy ether. google.comgoogle.com
Catalysis in the Synthesis of this compound
In ethoxylation reactions , both homogeneous and heterogeneous catalysts are employed. Homogeneous basic catalysts like NaOH and KOH are common but can lead to a broad product distribution. core.ac.uknih.gov Acidic catalysts can narrow this distribution but may increase byproduct formation. nih.gov Heterogeneous catalysts, such as certain metal oxides and modified clays, are being explored to improve selectivity and facilitate catalyst recovery. nih.gov For instance, mercarbide has been studied as a heterogeneous catalyst for narrow-range ethoxylation. core.ac.uk
For the Williamson ether synthesis , catalysis is primarily centered on the generation of the alkoxide nucleophile. Strong bases like sodium hydride (NaH) are often used. libretexts.org Phase transfer catalysts, such as quaternary ammonium (B1175870) salts and crown ethers, are employed to facilitate the reaction between the aqueous and organic phases in variations of this synthesis. numberanalytics.comgoogle.com Silver oxide (Ag₂O) serves as a milder, heterogeneous catalyst that avoids the need for pre-forming the alkoxide. libretexts.org
In transetherification , a wide array of catalysts can be utilized, including acids, bases, and organometallic compounds. beilstein-journals.org Lewis bases and heterogeneous acid or base catalysts are of particular interest for their potential to improve reaction efficiency and simplify product purification. researchgate.netgoogle.com
The hydrogenolysis of cyclic acetals relies on noble metal catalysts, most commonly palladium supported on carbon or silica. google.comwipo.int These catalysts facilitate the cleavage of the C-O bond in the acetal ring by hydrogen. The absence of acidic co-catalysts is a key advantage of some modern hydrogenolysis processes, leading to higher selectivity. google.com
The direct alkylation of 1,3-propanediol would likely involve base catalysis to deprotonate one of the hydroxyl groups, making it a more potent nucleophile. The choice and amount of base would be critical for controlling the degree of alkylation and minimizing the formation of the di-ether byproduct.
Heterogeneous Catalysis: Zeolite-Based and Other Solid Acid Catalysts
The synthesis of ethers, including this compound, can be effectively achieved through heterogeneous catalysis, with zeolite-based and other solid acid catalysts being of significant interest. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often, enhanced selectivity.
Zeolites, with their well-defined microporous structures and tunable acidity, are versatile catalysts for etherification reactions. acs.orgrsc.org The catalytic activity of zeolites in these reactions is primarily attributed to their Brønsted acid sites located within the micropores. acs.org The hydrophobicity of the zeolite can also play a crucial role, with more hydrophobic zeolites showing higher conversion rates in the etherification of long-chain olefins with alcohols. acs.org For instance, H-Beta zeolites have been studied for the etherification of olefins with glycols, demonstrating that the reaction occurs within the zeolite's micropores at Brønsted acid sites. acs.org The synthesis of ethers from alcohols, like the formation of diisopropyl ether from isopropanol, has been successfully carried out using heterogeneous catalysts such as Montmorillonite clay. masterorganicchemistry.com
Other solid acid catalysts, such as those based on supported persulfated alumina (B75360) and zirconia, have also shown high activity in alcohol dehydration and etherification reactions. acs.org A novel mesoporous solid acid catalyst, UDCaT-4, which incorporates superacidic centers into a silica matrix, has demonstrated superior catalytic activity for the dehydration of propanol (B110389). acs.org Furthermore, ammonium bisulfate supported on silica (NH₄HSO₄@SiO₂) has been employed as a recyclable and efficient catalyst for the synthesis of tetrahydropyranyl ethers from various alcohols. nih.gov
The selection of the appropriate solid acid catalyst and reaction conditions is critical for optimizing the yield and selectivity of the desired ether.
Phase-Transfer Catalysis: Mechanism and Application in Ethoxylation
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.com This methodology is particularly relevant for ethoxylation reactions, where an alcohol is reacted with an alkylating agent in the presence of a base. The core principle of PTC involves a phase-transfer agent, often a quaternary ammonium or phosphonium (B103445) salt, which transports a reactant from one phase to another, thereby enabling the reaction to proceed. dalalinstitute.comoperachem.com
The mechanism of PTC can be broadly categorized into two types. In the first, the catalyst forms an ion pair with the anionic reactant in the aqueous phase and transports it into the organic phase, where it can react with the organic-soluble substrate. dalalinstitute.com The second mechanism involves the formation of an anion at the interface of the two phases, which is then transported into the organic phase by the catalyst. operachem.com Crown ethers represent another class of phase-transfer catalysts that function by encapsulating the cation of an ionic reactant, thereby increasing the reactivity of the anion in the organic phase. operachem.comwiley-vch.de
In the context of ethoxylation, PTC can be used to synthesize ethers from alcohols and alkyl halides. crdeepjournal.org The use of PTC offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods. dalalinstitute.com For example, the synthesis of ethers from alcohols and alkyl halides can be achieved using concentrated aqueous sodium hydroxide and a PTC catalyst, avoiding the need for stronger and more hazardous bases. crdeepjournal.org The efficiency of PTC has been demonstrated in various nucleophilic substitution reactions, including the ethoxylation of nitroaromatic compounds. researchgate.netconsensus.appscite.ai
Ionic Liquid Catalysis: Efficiency and Reusability in Ether Synthesis
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as promising catalysts and solvents in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solubility. tandfonline.comresearchgate.net In ether synthesis, ILs can act as both the catalyst and the reaction medium, offering high efficiency and the potential for catalyst recycling. researchgate.netacs.org
Brønsted acidic ionic liquids have been shown to be highly effective catalysts for various acid-catalyzed reactions, including esterification and etherification. tandfonline.com These ILs can be designed to be task-specific, with their acidity and other properties tailored for a particular transformation. researchgate.net The recovery and reuse of ionic liquid catalysts are significant advantages, contributing to more sustainable and cost-effective chemical processes. tandfonline.comacs.orgmdpi.com For instance, an ionic liquid catalyst used for the acetylation and silylation of alcohols was successfully recovered and reused for multiple cycles without a significant loss in activity. mdpi.com Similarly, chitosan-supported ionic liquids have demonstrated excellent reusability over several catalytic cycles in esterification reactions. rsc.org
The application of ionic liquids in ether synthesis can lead to high yields and simplified work-up procedures. The non-volatile nature of ILs allows for easy separation of volatile products and unreacted starting materials by distillation. acs.org The ability to tune the properties of ionic liquids by modifying their cationic and anionic components provides a versatile platform for developing efficient and recyclable catalytic systems for the synthesis of ethers like this compound.
Reaction Mechanisms and Reactivity Profiles of this compound
Nucleophilic Substitution Reactions (SN1 and SN2) at the Hydroxyl Group
The hydroxyl group of an alcohol, such as this compound, is generally a poor leaving group. For nucleophilic substitution to occur, the hydroxyl group must first be protonated by a strong acid to form a better leaving group, water. sketchy.comyoutube.com The subsequent substitution can then proceed via either an SN1 or SN2 mechanism, depending on the structure of the alcohol. sketchy.comcsueastbay.edu
Since this compound is a primary alcohol, it is expected to undergo nucleophilic substitution primarily through the SN2 mechanism . sketchy.comyoutube.com This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is highly unfavorable. youtube.commasterorganicchemistry.com In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step, leading to an inversion of stereochemistry if the carbon is chiral. youtube.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Reagents like phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are commonly used to convert primary alcohols to the corresponding alkyl bromides and chlorides, respectively, via an SN2 mechanism. youtube.comcsueastbay.edu
The SN1 mechanism involves a two-step process where the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com This pathway is favored for tertiary and secondary alcohols due to the greater stability of the corresponding carbocations. sketchy.comcsueastbay.edu The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com
Table 1: Comparison of SN1 and SN2 Reactions for Alcohols
| Feature | SN1 Reaction | SN2 Reaction |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Stereochemistry | Racemization | Inversion of configuration |
| Leaving Group | Must be a good leaving group | Must be a good leaving group |
| Nucleophile | Weak nucleophile is sufficient | Strong nucleophile is required |
Elimination Reactions (E1 and E2) for Alkene Formation
Alcohols can undergo dehydration, an elimination reaction, to form alkenes. savemyexams.comopenstax.org This process typically requires heating in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.comsavemyexams.com The mechanism of dehydration can proceed through either an E1 or E2 pathway.
For a primary alcohol like this compound, the E2 mechanism is more likely. masterorganicchemistry.com In the E2 pathway, a base removes a proton from a carbon adjacent to the carbon bearing the hydroxyl group, while the protonated hydroxyl group (water) leaves simultaneously in a single, concerted step. masterorganicchemistry.comyoutube.com This mechanism avoids the formation of an unstable primary carbocation. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. chemicalnote.com
The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, similar to the SN1 reaction. ucsb.edumasterorganicchemistry.com This is followed by the removal of a proton from an adjacent carbon by a weak base (like water or the alcohol itself) to form the alkene. masterorganicchemistry.com The E1 pathway is favored for tertiary and secondary alcohols due to the stability of the corresponding carbocations. csueastbay.edumasterorganicchemistry.com The rate of the E1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com Both E1 and E2 reactions are generally favored by heat. masterorganicchemistry.com
Table 2: Comparison of E1 and E2 Reactions for Alcohols
| Feature | E1 Reaction | E2 Reaction |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary or Secondary |
| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |
| Base | Weak base is sufficient | Strong base is typically required |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Catalyst | Typically strong acid | Can be acid or base catalyzed |
Oxidation Pathways: Formation of Aldehydes and Carboxylic Acids
The oxidation of primary alcohols, such as this compound, can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. issr.edu.khchemguide.co.uk
To obtain the aldehyde , the oxidation must be stopped at the first stage. This is typically achieved by using a mild oxidizing agent or by distilling the aldehyde from the reaction mixture as it is formed, preventing its further oxidation. chemguide.co.uklibretexts.org
Several reagents can be employed for the oxidation of primary alcohols to carboxylic acids, including chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) and cobalt-based pincer catalysts. organic-chemistry.org
The structure of this compound, being a primary alcohol, allows for its selective oxidation to either 3-(2-butoxyethoxy)propanal or 3-(2-butoxyethoxy)propanoic acid by choosing the appropriate reaction conditions.
Table 3: Oxidation Products of Primary Alcohols
| Oxidizing Agent/Conditions | Major Product |
|---|---|
| Mild oxidant / Distillation of product | Aldehyde |
Reduction Chemistry and Products
Primary alcohols, such as this compound, represent a reduced state of a carbon chain. The functional group, a carbinol (-CH₂OH), contains a carbon atom at a low oxidation state. Consequently, the reduction of a primary alcohol is not a common transformation and generally requires harsh reaction conditions to proceed, often leading to the cleavage of carbon-oxygen bonds and the formation of alkanes.
Information specifically detailing the reduction of this compound is not extensively covered in readily available scientific literature. However, the reverse reaction, oxidation, is a typical transformation for ether alcohols. The alcohol group in similar compounds can be oxidized to yield aldehydes or ketones. For instance, the oxidation of the primary alcohol in this compound would be expected to form 3-(2-butoxyethoxy)propanal or further, 3-(2-butoxyethoxy)propanoic acid.
Radical Chemistry: Interactions with Nitrate (B79036) Radicals and Gas-Phase Product Elucidation
The atmospheric chemistry of glycol ethers is of significant interest due to their widespread use as solvents. dss.go.th Their reactions with nitrate radicals (NO₃•), a key nighttime oxidant in the troposphere, contribute to their atmospheric degradation. While specific studies on this compound are limited, extensive research on the structurally similar compound 2-butoxyethanol provides a strong basis for understanding its radical chemistry. nih.govresearchgate.net 2-butoxyethanol (C₄H₉OCH₂CH₂OH) serves as a valuable analogue, differing primarily by the length of the alcohol-containing ether-linked chain.
Gas-phase reactions of 2-butoxyethanol with nitrate radicals have been investigated using relative rate techniques at ambient temperature (297 ± 3 K) and atmospheric pressure. nih.govresearchgate.net The bimolecular rate coefficient for the reaction between 2-butoxyethanol and the nitrate radical has been measured at (2.7 ± 0.7) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹. nih.govresearchgate.net
The elucidation of reaction products is crucial for understanding the atmospheric fate of these compounds. For the reaction of 2-butoxyethanol with nitrate radicals, product identification was achieved using gas chromatography-mass spectrometry (GC/MS) following derivatization. nih.govresearchgate.net The primary mechanism involves the abstraction of a hydrogen atom by the nitrate radical, leading to the formation of various carbon-centered radicals which then react further in the atmospheric environment.
The major derivatized products observed from the gas-phase reaction of 2-butoxyethanol with NO₃• are detailed below. nih.govresearchgate.net These findings suggest that the degradation is initiated by H-atom abstraction from multiple sites on the molecule, followed by reaction with O₂ and subsequent decomposition pathways.
Table 1: Identified Gas-Phase Products from the Reaction of 2-Butoxyethanol with Nitrate Radicals
| Product Name | Chemical Formula | Note |
|---|---|---|
| Butoxyacetaldehyde | C₆H₁₂O₂ | Formed via H-atom abstraction from the carbon adjacent to the hydroxyl group. |
| Hydroxyacetaldehyde | C₂H₄O₂ | A fragmentation product. nih.gov |
| 3-Hydroxypropanal | C₃H₆O₂ | A fragmentation product. nih.gov |
| 4-Hydroxybutanal | C₄H₈O₂ | A fragmentation product. nih.gov |
| 4-(2-oxoethoxy)butan-2-yl nitrate | C₈H₁₅NO₅ | An observed nitrate-containing product. nih.gov |
| [(2-butoxyethoxy)(oxido)amino]oxidanide | C₆H₁₄NO₄⁻ | Identified using negative chemical ionization. nih.gov |
These products indicate that the reaction proceeds through complex mechanisms involving both the cleavage of C-C and C-O bonds and the formation of nitrated species. The study of 2-butoxyethanol suggests that the atmospheric reaction of this compound with nitrate radicals would similarly lead to a variety of carbonyl and nitrate-containing products, driven by hydrogen abstraction from the carbon atoms activated by adjacent ether and alcohol functionalities.
Chemical Modification and Derivative Synthesis of 3 2 Butoxyethoxy Propan 1 Ol
Strategies for Functionalization
Functionalization strategies for 3-(2-butoxyethoxy)propan-1-ol primarily target its reactive terminal hydroxyl (-OH) group. This site allows for the introduction of new functional groups, thereby altering the molecule's polarity, reactivity, and interfacial properties.
Esterification Reactions for Modifying Terminal Hydroxyl Group
Esterification is a fundamental reaction for modifying the hydroxyl group of this compound. The Fischer-Speier esterification is a common acid-catalyzed method where the alcohol is reacted with a carboxylic acid. jove.comorganic-chemistry.org This equilibrium reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). organic-chemistry.orgchemistrysteps.com The use of an excess of one reactant or the removal of water as it forms can drive the reaction toward the formation of the ester product. jove.comchemistrysteps.com
The reaction transforms the polar hydroxyl group into a less polar ester group, which can significantly alter the solvency and viscosity of the compound. For instance, the esterification of similar glycol ethers, such as 2-butoxyethanol (B58217) and diethylene glycol monobutyl ether, with acetic acid is a known route to produce glycol ether acetates. repositorioinstitucional.mxwikipedia.org These acetates are valued for their use as industrial solvents. repositorioinstitucional.mx The reaction conditions for such esterifications can be optimized by evaluating different temperatures, catalyst types (homogeneous and heterogeneous), and reactant molar ratios. repositorioinstitucional.mx
Table 1: Representative Conditions for Fischer Esterification
| Parameter | Condition | Purpose | Source |
|---|---|---|---|
| Reactants | This compound, Carboxylic Acid (e.g., Acetic Acid) | Formation of the corresponding ester | jove.com |
| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid (pTSA), Solid Acid Catalysts | To increase the reaction rate by protonating the carbonyl group of the acid | organic-chemistry.orgchemistrysteps.comgoogle.com |
| Temperature | 70-150 °C | To provide the necessary activation energy for the reaction | google.com |
| Driving Equilibrium | Excess alcohol, Removal of water (e.g., azeotropic distillation) | To maximize the yield of the ester product according to Le Chatelier's Principle | jove.comorganic-chemistry.orgchemistrysteps.com |
Etherification and Polyetherification for Chain Extension
The molecular structure of this compound can be extended through etherification reactions. Glycol ethers are commercially produced by reacting an alcohol with ethylene (B1197577) oxide, a process that can be adapted to further extend the polyether chain of the starting molecule. sigmaaldrich.cn This reaction would involve the nucleophilic attack of the alkoxide form of this compound on an epoxide, such as ethylene oxide or propylene (B89431) oxide, leading to the formation of a longer polyether alcohol. sigmaaldrich.cn
Furthermore, this compound can be a building block in polyether synthesis through polycondensation reactions. The self-condensation of diols, for example, can be catalyzed by acid-base organocatalysts to produce long-chain polyethers. umons.ac.be While this compound is not a diol, its hydroxyl group can react with other monomers, such as diols or diepoxides, to be incorporated into a larger polymer chain, effectively extending its structure into a macromolecule.
Sulfation and Phosphorylation for Modulating Interfacial Properties
Introducing highly polar groups like sulfate (B86663) (-SO₄H) or phosphate (B84403) (-PO₄H₂) can dramatically alter the properties of this compound, transforming it into an amphiphilic molecule with surfactant capabilities.
Sulfation involves the reaction of the terminal hydroxyl group with a sulfating agent. Common agents include sulfur trioxide (SO₃), often used as a complex with amines like pyridine (B92270) or trimethylamine (B31210) to moderate its reactivity, or chlorosulfonic acid (ClSO₃H). nih.govrsc.org The reaction with sulfur trioxide-amine complexes is a well-established method for synthesizing organic sulfate esters. rsc.org The mechanism is thought to proceed via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfating agent. researchgate.net This modification introduces a highly acidic and hydrophilic sulfate group, which is then typically neutralized to form a salt, yielding a surfactant.
Phosphorylation introduces a phosphate group to the alcohol, another strategy to create molecules with significant interfacial activity. This transformation is fundamental in biological systems and has been adapted for chemical synthesis. researchgate.netnih.gov A variety of phosphorylating agents can be employed, ranging from phosphorus oxychloride (POCl₃) to more complex P(V)-based reagents designed for mild and chemoselective reactions. nih.govacs.org Catalytic methods using agents like phosphoenolpyruvic acid monopotassium salt (PEP-K) with a catalyst such as tetrabutylammonium (B224687) hydrogen sulfate (TBAHS) allow for the direct and chemoselective introduction of a nonprotected phosphate group onto alcohols under relatively mild conditions. nih.gov
Synthesis and Characterization of Advanced Derivatives
The synthesis of advanced derivatives from this compound opens pathways to novel materials and performance-enhancing additives. By incorporating this molecule into larger structures, its inherent properties can be leveraged to create materials with specific functionalities.
Design and Synthesis of Polymeric Derivatives for Material Science Applications
The hydroxyl functionality of this compound makes it a suitable candidate for incorporation into polymeric structures. One major application is in the synthesis of polyesters and polyesterethers. Aliphatic copolyesterethers are noted for their biocompatibility and biodegradability. chemrxiv.org While traditionally synthesized via ring-opening polymerization, methods involving the dehydrogenative/dehydrative coupling of diols can also produce these polymers. chemrxiv.orgnih.gov
This compound can act as a chain-terminating agent or, if modified to have a second reactive group, as a monomer in condensation polymerization. For example, it could react with diacids or their derivatives (like diacyl chlorides) to form polyester (B1180765) chains with the butoxyethoxypropyl group as a pendant side chain. These side chains could impart flexibility and modify the thermal and mechanical properties of the resulting polymer. The synthesis of polyethers from short-chain alkyl glycidyl (B131873) ethers is another relevant area, leading to biocompatible materials with tunable hydrophilicity. researchgate.net
Table 2: Potential Polymeric Derivatives and Synthesis Routes
| Polymer Type | Synthesis Strategy | Potential Role of this compound | Resulting Polymer Properties | Source |
|---|---|---|---|---|
| Polyesterether | Dehydrogenative/dehydrative coupling of diols; Reaction with diacids | As a co-monomer or side-chain modifier | Enhanced flexibility, biocompatibility, biodegradability | chemrxiv.orgnih.gov |
| Polyether | Anionic ring-opening copolymerization of glycidyl ethers | As an initiator or incorporated monomer | Tunable hydrophilicity, thermoresponsiveness | researchgate.net |
| Polyurethane | Reaction with diisocyanates | As a polyol component | Modified elasticity and thermal properties | umons.ac.be |
Development of Novel Ether-Based Structures for Performance Enhancement in Fuels
Oxygenated additives, including alcohols and ethers, are blended with gasoline and diesel to enhance combustion efficiency and reduce harmful emissions. researchgate.netuva.es Glycol ethers, in particular, have been studied for their positive effects on diesel fuel properties, such as reducing carbon monoxide (CO) and hydrocarbon emissions. iaea.org Ethers are often preferred over alcohols as fuel additives. sae.org
Derivatives of this compound can be designed as novel fuel additives. For example, further etherification to cap the terminal hydroxyl group would create a more stable, less polar diether. Such modifications could improve key fuel properties:
Octane (B31449) Number: The addition of oxygenates can increase the research octane number (RON) and motor octane number (MON) of gasoline. mdpi.commendeley.com
Emission Reduction: The presence of oxygen in the fuel molecule promotes more complete combustion, leading to a reduction in particulate matter, CO, and unburned hydrocarbons. researchgate.netsae.org
Cold Flow Properties: Certain additives can act as anti-icing agents, preventing the formation of ice crystals in fuel lines at low temperatures. univarsolutions.com
Research on additives like diethylene glycol mono butyl ether (a structurally similar compound) has shown promising results in reducing emissions and improving engine performance, providing a strong rationale for the development of new ether-based structures derived from this compound for similar applications. sae.org
Structure-Reactivity and Structure-Function Relationships in Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity and function is a critical area of study. By systematically altering the molecular architecture, it is possible to modulate properties such as solvency, viscosity, and boiling point.
The length and branching of the alkyl chains in derivatives of this compound can significantly impact their physicochemical properties and reactivity. While direct studies on this specific compound are limited, analogies can be drawn from research on related propylene glycol ethers.
In studies of polypropylene (B1209903) glycol alkyl ethers, it has been observed that increasing the alkyl chain length (n, number of carbons) and the number of propylene oxide groups (m) leads to a decrease in the concentration required to reach minimum bubble rise velocity (CMV), a measure of surfactant efficiency. researchgate.net This suggests that longer or more complex alkyl chains in derivatives of this compound could enhance their surface activity.
The boiling points of alcohols generally decrease with increased branching in the carbon chain due to a reduction in the surface area, which weakens van der Waals forces. ncert.nic.in Therefore, introducing branched alkyl chains in derivatives of this compound would be expected to lower their boiling points compared to their straight-chain isomers.
The reactivity of alcohols in esterification reactions is also influenced by the structure of the alkyl group. The descending order of reactivity for some simple alcohols has been shown to be 1-butanol (B46404) > 1-propanol (B7761284) > ethanol (B145695) > 2-propanol. researchgate.net This indicates that steric hindrance around the hydroxyl group plays a significant role. Thus, derivatives of this compound with bulky, branched alkyl chains would be expected to exhibit slower reaction kinetics in processes like esterification.
The table below illustrates the expected influence of alkyl chain modifications on the properties of hypothetical derivatives of this compound, based on general chemical principles and data from related compounds.
| Derivative Structure | Expected Boiling Point Trend | Expected Reactivity (e.g., Esterification) Trend | Expected Surfactant Efficiency Trend |
| Reference: this compound | Baseline | Baseline | Baseline |
| Ester with a longer, linear carboxylic acid | Increase | Slower (due to increased steric hindrance from the ester group) | N/A (property of the alcohol, not the ester) |
| Ether with a longer, linear alkyl group | Increase | N/A (hydroxyl group is derivatized) | Increase |
| Ether with a branched alkyl group | Decrease (compared to linear isomer) | N/A (hydroxyl group is derivatized) | May decrease due to less efficient packing at interfaces |
The synthesis of derivatives from this compound can introduce chiral centers, leading to the formation of stereoisomers. While this compound itself is achiral, reactions at the propanol (B110389) backbone can create stereogenic carbons.
For instance, if the derivative synthesis involves a reaction that creates a new chiral center, a racemic mixture of enantiomers will typically be produced unless a stereoselective synthetic route is employed. The biological activity and physical properties of these enantiomers can differ significantly.
In the context of related compounds, the stereoselective synthesis of chiral 1,2-diols and 1,3-diols has been achieved through various catalytic methods. These approaches often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
The reactivity of different classes of alcohols in nucleophilic substitution reactions, which can be a route to derivatization, is dependent on the reaction mechanism. Primary alcohols, like this compound, tend to react via an S(_N)2 mechanism, which involves an inversion of stereochemistry if the reaction occurs at a chiral center. Tertiary alcohols, on the other hand, typically react through an S(_N)1 mechanism, which proceeds through a planar carbocation intermediate and results in racemization. masterorganicchemistry.com
Should a derivative of this compound be synthesized that contains a chiral center, the separation of the resulting enantiomers or diastereomers would be necessary to study their individual properties. Techniques such as chiral chromatography are often employed for this purpose.
The table below outlines key stereochemical considerations in the synthesis of derivatives of this compound.
| Synthetic Transformation | Potential for Chirality | Expected Stereochemical Outcome (without chiral control) | Methods for Stereocontrol |
| Esterification of the primary alcohol | No new chiral center on the propanol backbone | N/A | N/A |
| Oxidation of the primary alcohol to an aldehyde, followed by asymmetric addition | Yes, at the carbon bearing the new hydroxyl group | Racemic mixture | Use of chiral reducing agents or catalysts |
| Substitution reaction at a hypothetical chiral center on a modified backbone | N/A (assumes pre-existing chirality) | Inversion (S(_N)2) or Racemization (S(_N)1) | Choice of reaction conditions to favor one mechanism |
Advanced Analytical Methodologies in 3 2 Butoxyethoxy Propan 1 Ol Research
Spectroscopic Techniques for Comprehensive Structural Elucidation and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure and behavior of 3-(2-butoxyethoxy)propan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, ¹H, ¹³C NMR): Applications in Isomer Discrimination and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation. docbrown.infodocbrown.info
In ¹H NMR, the protons adjacent to the ether oxygen atoms are characteristically shifted downfield to approximately 3.4-4.5 δ. pressbooks.pub For instance, in similar ether compounds, protons on the carbon next to the oxygen show distinct chemical shifts that aid in their identification. pressbooks.pub The splitting patterns of the signals, governed by the n+1 rule, reveal the number of adjacent non-equivalent protons, further confirming the connectivity of the molecule. youtube.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms bonded to oxygen in ethers typically resonate in the 50-80 δ range. pressbooks.pub For propan-1-ol, which has a similar end-group, the carbon attached to the hydroxyl group shows a distinct chemical shift, and the other carbon signals are influenced by their proximity to the electronegative oxygen atom. docbrown.info The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, which is a key feature for distinguishing isomers. docbrown.infodocbrown.info For example, propan-1-ol and propan-2-ol, isomers of C₃H₈O, can be differentiated by the number of signals in their ¹³C NMR spectra. docbrown.infodocbrown.info
Conformational analysis of flexible molecules like this compound can be investigated using advanced NMR techniques, including low-temperature NMR and analysis of coupling constants. modgraph.co.uk The study of related acyclic ethers has shown that multiple conformations can exist due to rotation around the C-O bonds. modgraph.co.uk While detailed conformational studies specific to this compound are not widely published, the principles derived from similar ether and alcohol systems are applicable. modgraph.co.ukliverpool.ac.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (butyl) | 0.92 | 14.1 |
| CH₂ (butyl, C3) | 1.38 | 19.5 |
| CH₂ (butyl, C2) | 1.57 | 31.9 |
| O-CH₂ (butyl, C1) | 3.45 | 70.8 |
| O-CH₂-CH₂-O | 3.52 | 70.4 |
| O-CH₂-CH₂-O | 3.65 | 70.1 |
| O-CH₂ (propyl) | 3.61 | 61.9 |
| CH₂ (propyl, C2) | 1.85 | 32.6 |
| CH₂-OH | 3.75 | 61.5 |
Note: These are predicted values and may vary slightly from experimental data.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: Characterization of Functional Groups and Intermolecular Hydrogen Bonding
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound. The IR spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its bonds. docbrown.infosavemyexams.com
The most prominent and characteristic absorption for this compound is the broad O-H stretching band, which typically appears in the region of 3200-3600 cm⁻¹. docbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. docbrown.infoyoutube.com The presence of a strong C-O stretching absorption, usually in the 1000-1300 cm⁻¹ range, is also indicative of the ether and alcohol functionalities. wpmucdn.com
FTIR spectroscopy can be used to study the dynamics of hydrogen bonding. researchgate.net For instance, in studies of similar diols and alcohols, changes in the O-H stretching frequency upon dilution or in the presence of a hydrogen bond acceptor can provide insights into the strength and nature of both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov The formation of intermolecular hydrogen bonds can cause a decrease in the O-H stretching frequency. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 | Strong, Broad |
| C-H (Alkane) | Stretching | 2850 - 3000 | Strong |
| C-O (Ether & Alcohol) | Stretching | 1000 - 1300 | Strong |
Source: General IR absorption tables and data for similar compounds. docbrown.infowpmucdn.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring of Degradation Kinetics and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study electronic transitions within a molecule and can be used to monitor reaction kinetics, including degradation processes. ubbcluj.roslideshare.net Molecules containing chromophores, which are functional groups that absorb UV or visible light, can be analyzed by this method. uobabylon.edu.iq
For this compound, which primarily contains σ bonds and non-bonding (n) electrons on the oxygen atoms, the expected electronic transitions would be n → σ* and σ → σ. uobabylon.edu.iq The σ → σ transitions require high energy and absorb in the far UV region (below 200 nm). uobabylon.edu.iqddugpgcsitapur.com The n → σ* transitions of the ether and alcohol groups occur at higher wavelengths but still typically in the UV region. uobabylon.edu.iq
While this compound itself does not have strong chromophores in the near UV-Vis range, this technique becomes valuable when studying its degradation. The formation of degradation products containing chromophoric groups, such as carbonyls (C=O) from oxidation, would lead to new absorption bands at longer wavelengths. By monitoring the change in absorbance at a specific wavelength over time, the kinetics of the degradation process can be determined. slideshare.net The intensity of the absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. ddugpgcsitapur.com
Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis and Product Identification
Chromatographic techniques coupled with mass spectrometry are essential for separating and identifying components in complex mixtures containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of Volatile Byproducts and Reaction Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. core.ac.uk It is particularly useful for identifying byproducts and reaction intermediates in processes involving this compound. researchgate.netresearchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. tsijournals.com
For example, in studies of the atmospheric reactions of similar glycol ethers, GC-MS has been used to identify a variety of oxidation products, including aldehydes, ketones, and smaller alcohols. researchgate.net The identification of these products is achieved by comparing their mass spectra with those in established libraries. tsijournals.com In some cases, derivatization techniques are used to make the analytes more volatile or to produce more characteristic mass spectra. researchgate.net
Table 3: Potential Volatile Byproducts of this compound Detectable by GC-MS
| Compound Name | Molecular Formula | Potential Origin |
|---|---|---|
| Butoxyacetaldehyde | C₆H₁₂O₂ | Oxidation of the ethoxy group |
| 1-Butanol (B46404) | C₄H₁₀O | Cleavage of the ether linkage |
| Propanal | C₃H₆O | Oxidation of the propanol (B110389) end |
| Formaldehyde | CH₂O | Further oxidation/degradation |
Note: This table lists plausible byproducts based on the structure of the parent compound and general degradation pathways of similar ethers.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Separation and Quantification of Non-Volatile Species and Degradation Products
High-Performance Liquid Chromatography (HPLC) and its combination with mass spectrometry (LC-MS) are powerful tools for the separation, quantification, and identification of non-volatile or thermally unstable compounds. researchgate.netsigmaaldrich.com These techniques are well-suited for analyzing degradation products of this compound that may not be volatile enough for GC-MS. chromatographyonline.com
In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. chromatographyonline.com When coupled with a mass spectrometer, LC-MS provides both retention time data from the HPLC and mass-to-charge ratio information from the MS, allowing for highly confident identification and quantification of the separated components. sigmaaldrich.com
LC-MS is particularly valuable for studying the degradation of large molecules and for analyzing complex matrices. chromatographyonline.com For instance, it can be used to identify and quantify non-volatile degradation products such as carboxylic acids or larger oligomeric species that may form during the breakdown of this compound. The use of internal standards in LC-MS methods allows for accurate quantification, even in the presence of matrix effects. eurl-pesticides.eu
Tandem Mass Spectrometry (MS/MS): Fragmentation Pathway Analysis and Elucidation of Novel Compounds
Tandem mass spectrometry (MS/MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for identifying and structurally elucidating compounds like this compound. In analyses of fire debris and consumer products, glycol ethers exhibit characteristic fragmentation patterns. amazonaws.comresearchgate.net For DPnB, while a complete, formally published fragmentation study is not widely available, analysis of its structure and comparison with known spectra of other glycol ethers allow for the prediction of its fragmentation pathways.
The molecular ion [C₁₀H₂₂O₃]⁺• is often unstable and may not be observed. Fragmentation is expected to occur at the ether linkages and near the hydroxyl group. Common fragment ions observed for various glycol ethers include m/z 45, 57, 59, and 73, which arise from cleavage of C-C and C-O bonds. amazonaws.com
A plausible fragmentation pathway for this compound would involve:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atoms. For instance, cleavage next to the propanol oxygen could yield ions corresponding to the butoxyethoxy portion.
Ether cleavage: The C-O bonds can break, leading to the loss of butoxy or ethoxy groups. The formation of a prominent ion at m/z 57, corresponding to the butyl cation [C₄H₉]⁺, is highly likely.
Loss of water: Dehydration from the terminal alcohol group can occur, leading to an [M-H₂O]⁺• ion.
Cleavage of the propylene (B89431) glycol unit: Fragmentation within the propanol backbone can also generate a series of smaller ions.
The NIST Mass Spectrometry Data Center provides GC-MS data for dipropylene glycol n-butyl ether, which serves as a reference for its identification in complex matrices. nih.gov The analysis of these fragmentation patterns is critical not only for confirming the presence of the compound but also for distinguishing it from its isomers and identifying related impurities or degradation products.
Advanced Mass Spectrometry Techniques: Collision Cross Section (CCS) Measurements and Ion Mobility Spectrometry for Structural Differentiation
Ion Mobility Spectrometry (IMS) coupled with mass spectrometry offers an additional dimension of separation based on the size, shape, and charge of an ion. This technique measures the ion's drift time through a gas-filled tube under the influence of an electric field, which can be converted to a rotationally averaged collision cross section (CCS) value. The CCS is a robust and characteristic physical property of an ion. researchgate.net
For this compound, an experimental CCS value has been determined, providing a unique molecular identifier that complements its mass-to-charge ratio and chromatographic retention time. nih.gov This is particularly valuable for distinguishing it from structural isomers, which may have identical masses and similar chromatographic behaviors.
The availability of such precise experimental data enhances the confidence in identifying this compound in complex mixtures, such as in environmental samples or commercial formulations. nih.govunivarsolutions.co.uk
Thermophysical and Viscometric Studies for Intermolecular Interactions in Mixtures
The study of thermophysical properties like density and viscosity provides fundamental insights into the nature and extent of intermolecular interactions within pure liquids and their mixtures.
Density and Speed of Sound Measurements: Excess Molar Volumes and Isentropic Compression Analysis in Binary and Multi-Component Systems
Density (ρ) and speed of sound (u) are key thermophysical properties. In mixtures, the deviation of these properties from ideal behavior can be used to calculate excess molar volume (Vₘᴱ) and excess molar isentropic compressibility (Kₛ,ₘᴱ). These excess properties offer qualitative and quantitative information about molecular packing, and specific and non-specific interactions between component molecules.
While extensive studies on excess molar volumes and isentropic compressibility exist for related glycol ethers like diethylene glycol monobutyl ether in various binary mixtures, specific experimental data for mixtures containing this compound are not readily found in the reviewed literature. bohrium.com However, the density of the pure compound is well-documented.
Future research involving the measurement of density and speed of sound in binary and ternary mixtures with this compound would be necessary to calculate these excess properties and thereby elucidate the intermolecular interactions, such as hydrogen bonding and dipolar interactions, in solution.
Viscosity Measurements: Evaluation of Activation Parameters of Viscous Flow and Molecular Association
Viscosity is a measure of a fluid's resistance to flow and is highly sensitive to molecular structure and intermolecular forces. By measuring the viscosity of liquid mixtures at different temperatures, one can determine the thermodynamic activation parameters for viscous flow, such as the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of activation. These parameters provide valuable information on the molecular association and structural arrangements between the component molecules in a mixture.
Similar to the thermophysical properties discussed above, studies detailing the activation parameters of viscous flow for mixtures of this compound are not prevalent in the current literature. The viscosity of the pure substance, however, has been reported by various sources.
The evaluation of viscosity deviations and activation parameters in mixtures would be a critical step forward in understanding the nature and strength of molecular association between this compound and other solvents.
Computational Chemistry and Molecular Modeling of 3 2 Butoxyethoxy Propan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed picture of electron distribution and energy landscapes.
Density Functional Theory (DFT) Studies: Optimization of Geometries and Electronic Properties
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For a molecule like 3-(2-butoxyethoxy)propan-1-ol, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. stackexchange.com By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum energy conformation is found. stackexchange.com
While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, studies on similar glycol ethers, such as propylene (B89431) glycol ethyl ether (PGEE), have utilized the B3LYP functional with a 6-31G(d) basis set to optimize the geometries of reactants, transition states, and products involved in various reactions. ekb.egresearchgate.net Such calculations would reveal crucial geometric parameters for this compound, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its physical and chemical properties.
Furthermore, DFT calculations provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For donor-bridge-acceptor molecular systems, DFT has been effectively used to calculate these electronic states. inpressco.com
Table 1: Representative Geometric and Electronic Properties of a Glycol Ether Analogue (PGEE) Calculated using DFT
| Property | Value | Method |
| C-O (ether) bond length | ~1.43 Å | B3LYP/6-31G(d) |
| C-O (alcohol) bond length | ~1.42 Å | B3LYP/6-31G(d) |
| O-H bond length | ~0.96 Å | B3LYP/6-31G(d) |
| C-C-O bond angle | ~108-110° | B3LYP/6-31G(d) |
| HOMO Energy | (Specific value would require calculation) | B3LYP/6-31G(d) |
| LUMO Energy | (Specific value would require calculation) | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | (Specific value would require calculation) | B3LYP/6-31G(d) |
This table presents hypothetical yet representative data for a glycol ether based on published studies on similar molecules. ekb.egresearchgate.net
Ab Initio Methods: High-Level Energy Calculations and Reaction Barrier Determinations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. mdma.ch These methods, while computationally more demanding than DFT, can provide highly accurate energy calculations and are particularly valuable for determining the energy barriers of chemical reactions. rsc.org
For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to refine the energies obtained from DFT calculations. This is crucial for accurately predicting reaction rates and mechanisms. For example, in the study of 2-ethoxyethanol (B86334), G3MP2 and G3B3 methods, which are composite ab initio methods, were used to investigate its thermal degradation. nih.govacs.org These methods provide a more reliable picture of the potential energy surface, including the heights of activation barriers for various decomposition pathways.
Molecular Dynamics Simulations: Conformational Analysis and Solvent Interactions at the Molecular Level
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.
For a flexible molecule like this compound, with its rotatable bonds, a vast number of conformations are possible. MD simulations can be used to perform a conformational analysis, identifying the most populated and energetically favorable conformations in different environments. biorxiv.orgnih.gov Studies on similar molecules like 1,3-propanediol (B51772) have shown that the presence of a solvent, such as water, can significantly influence the conformational preferences, favoring intermolecular hydrogen bonds over intramolecular ones. mdpi.com
Reaction Pathway Analysis and Kinetic Modeling
Understanding the degradation and reaction pathways of this compound is essential for its safe handling and for predicting its environmental fate. Computational methods play a pivotal role in elucidating these complex chemical processes.
Elucidation of Unimolecular and Bimolecular Dissociation Mechanisms and Transition States
Computational studies on analogous glycol ethers, such as propylene glycol ethyl ether (PGEE) and 2-ethoxyethanol (2-EE), have provided significant insights into their dissociation mechanisms. ekb.egresearchgate.netnih.govacs.org These studies serve as a valuable model for understanding the potential reaction pathways of this compound.
Unimolecular Dissociation: In the gas phase, at elevated temperatures, this compound can undergo unimolecular dissociation through various channels. Theoretical investigations on PGEE have shown that most unimolecular dissociation mechanisms proceed through a concerted transition state. ekb.egresearchgate.net Potential pathways could involve the cleavage of C-O or C-C bonds, leading to the formation of smaller, more stable molecules. For 2-EE, eleven different unimolecular degradation pathways have been investigated computationally, identifying the transition states and products for each. nih.govacs.org
Bimolecular Dissociation: In the presence of other molecules, such as radicals or other solvent molecules, this compound can undergo bimolecular reactions. For example, the reaction of PGEE with 1-butanol (B46404) has been studied, revealing pathways that produce H2 and butanal. ekb.egresearchgate.net Similarly, the bimolecular reactions of 2-EE with ethanol (B145695) and isobutanol have been computationally explored, identifying the most likely reaction channels. nih.govacs.org These studies pinpoint the specific atoms involved in the reaction and the geometry of the transition state, which is the highest energy point along the reaction coordinate. researchgate.netresearchgate.net
Calculation of Activation Energies and Thermodynamic Parameters of Reactions
A crucial aspect of reaction pathway analysis is the calculation of activation energies (Ea) and other thermodynamic parameters, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG). libretexts.orgyoutube.com These parameters determine the feasibility and rate of a chemical reaction.
Computational studies on PGEE and 2-EE have successfully calculated these parameters for various dissociation pathways using methods like DFT and G3B3. ekb.egresearchgate.netnih.govacs.org For instance, the activation energy for the formation of ethanol and acetone (B3395972) from PGEE was calculated to be 279 kJ mol-1 at the APFD/6-31G(d) level of theory. ekb.egresearchgate.net For the bimolecular reaction of PGEE with 1-butanol, a lower activation energy of 225 kJ mol-1 was found for the pathway producing H2 and butanal. ekb.egresearchgate.net
Table 2: Representative Calculated Activation Energies and Thermodynamic Parameters for Glycol Ether Dissociation Reactions
| Reaction Pathway | Reactants | Products | Activation Energy (Ea) (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |
| Unimolecular Dissociation | PGEE | Ethanol + Acetone | 279 | (endo/exothermic) | (spontaneous/non-spontaneous) |
| Bimolecular Dissociation | PGEE + 1-Butanol | H2 + Butanal + ... | 225 | (endo/exothermic) | (spontaneous/non-spontaneous) |
| Unimolecular Dissociation | 2-EE | Ethylene (B1197577) Glycol + Ethylene | 269 | (endo/exothermic) | (spontaneous/non-spontaneous) |
| Bimolecular Dissociation | 2-EE + Ethanol | Ether + H2 + Ethanol | 221 | (endo/exothermic) | (spontaneous/non-spontaneous) |
This table presents data from studies on PGEE and 2-EE as representative examples for the types of parameters that can be calculated for this compound. The specific values for ΔH and ΔG depend on the reaction conditions and are often categorized as endothermic/exothermic and spontaneous/non-spontaneous. ekb.egresearchgate.netnih.govacs.org
Prediction of Spectroscopic Properties: Comparison with Experimental Data for Validation and Assignment
The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, providing invaluable insights for the validation and assignment of experimental data. For this compound, while specific computational studies are not extensively available in public literature, we can infer its expected spectroscopic behavior based on established theoretical principles and data from analogous structures. Methods like Density Functional Theory (DFT) are standard for calculating spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For this compound, a predicted spectrum would be characterized by signals corresponding to its distinct chemical environments.
A comparison of expected ¹H NMR signals, based on functional group analysis and data from similar alcohols like propan-1-ol, with general experimental ranges is presented below. docbrown.infolibretexts.org
Interactive Table: Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) libretexts.org | Multiplicity |
| CH₃ (butyl) | ~0.9 | 0.8 - 1.0 | Triplet (t) |
| CH₂ (butyl, next to CH₃) | ~1.4 | 1.2 - 1.7 | Sextet |
| CH₂ (butyl, next to O) | ~1.6 | 1.2 - 1.7 | Quintet |
| O-CH₂ (butyl) | ~3.4 | 3.3 - 4.0 | Triplet (t) |
| O-CH₂-CH₂-O | ~3.5 | 3.3 - 4.0 | Multiplet (m) |
| O-CH₂-CH₂-CH₂-OH | ~3.6 | 3.3 - 4.0 | Multiplet (m) |
| CH₂-CH₂-OH | ~1.8 | 1.2 - 1.7 | Quintet |
| CH₂-OH | ~3.7 | 3.3 - 4.0 | Triplet (t) |
| O-H | Variable (2.0 - 5.0) | 2.0 - 5.0 | Singlet (s, broad) |
Note: The exact experimental chemical shifts and splitting patterns can be influenced by the solvent, concentration, and temperature. The OH proton signal often appears as a broad singlet due to rapid chemical exchange. libretexts.org
Infrared (IR) Spectroscopy
Computational vibrational frequency analysis can predict the IR spectrum, identifying characteristic absorption bands. These predictions are crucial for assigning peaks in an experimental spectrum. The IR spectrum of an alcohol is dominated by a strong, broad absorption for the O-H stretch, a feature resulting from hydrogen bonding. docbrown.infomasterorganicchemistry.comsavemyexams.com
Interactive Table: Predicted vs. Experimental IR Frequencies for this compound
| Functional Group Vibration | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) masterorganicchemistry.commsu.edusavemyexams.com | Intensity |
| O-H Stretch (H-bonded) | ~3400 | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 2960 | Strong, Sharp |
| C-O Stretch (Primary Alcohol) | ~1050 | 1050 - 1150 | Strong |
| C-O-C Stretch (Ether) | ~1100 | 1080 - 1150 | Strong |
Validation of these computational models would require comparison against experimental spectra. While specific experimental data for this compound is scarce, data for its isomer, 1-(2-butoxyethoxy)-2-propanol, is available and shows the expected characteristic absorptions, including a strong, broad O-H stretch and multiple C-O stretching bands. nih.govnist.gov
Modeling of Intermolecular Interactions in Solution: Hydrogen Bonding and Solvation Effects
Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of molecules in the liquid phase, providing a dynamic picture of intermolecular interactions that govern bulk properties. nih.govnih.gov For this compound, a molecule possessing both a hydroxyl group (a hydrogen bond donor and acceptor) and two ether oxygen atoms (hydrogen bond acceptors), the hydrogen bonding network is particularly complex. nih.gov
Hydrogen Bonding
The structure of this compound allows for several types of hydrogen bonds:
Intermolecular OH-OH Hydrogen Bonding: The hydroxyl group of one molecule interacts with the hydroxyl group of another, leading to the formation of clusters and networks, which is characteristic of liquid alcohols.
Intermolecular OH-Ether Hydrogen Bonding: The hydroxyl proton of one molecule can form a hydrogen bond with either of the two ether oxygen atoms on a neighboring molecule.
Intramolecular Hydrogen Bonding: The hydroxyl proton can form a hydrogen bond with an ether oxygen atom within the same molecule. Given the chain length, a stable seven-membered ring can be formed with the ether oxygen closest to the propanol (B110389) group, a phenomenon observed in similar ether alcohols. sci-hub.se
Theoretical studies on analogous ether alcohols indicate a competition between these interactions. sci-hub.se The presence of intramolecular hydrogen bonding can influence the molecule's conformation and reduce its ability to participate in the larger intermolecular hydrogen-bonded network, affecting physical properties like viscosity and boiling point.
Interactive Table: Types of Hydrogen Bonds in this compound
| Type | Donor | Acceptor | Expected Significance |
| Intermolecular | Hydroxyl (-OH) | Hydroxyl (-OH) | High; fundamental to alcohol properties. |
| Intermolecular | Hydroxyl (-OH) | Ether Oxygen (-O-) | Moderate to High; competes with OH-OH interactions. |
| Intramolecular | Hydroxyl (-OH) | Ether Oxygen (-O-) | Significant; formation of stable ring structures is likely. |
Solvation Effects
In aqueous solutions, MD simulations can model the solvation shell around the this compound molecule. Water molecules will arrange themselves to form hydrogen bonds with the solute's hydroxyl and ether groups. The structure of this first solvation shell is critical to understanding the compound's solubility and behavior in water. mdpi.comscirp.org The hydrophobic butyl and alkyl portions of the molecule will induce a different structuring of the surrounding water compared to the hydrophilic ether and alcohol moieties. Analysis of radial distribution functions (RDFs) from MD simulations can quantify the average distance and coordination number of water molecules around the different functional groups of the solute, providing a detailed picture of the solvation environment. sci-hub.se
Environmental Degradation and Fate Mechanisms in Research for 3 2 Butoxyethoxy Propan 1 Ol
Biodegradation Pathways and Kinetics in Environmental Compartments
Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of chemical substances from the environment. The structure and properties of 3-(2-butoxyethoxy)propan-1-ol suggest that it is susceptible to microbial degradation under various conditions.
Aerobic Microbial Degradation Studies: Identification of Metabolic Intermediates and Half-Life Determination
Under aerobic conditions, where oxygen is present, microorganisms are expected to play a significant role in the degradation of this compound. Studies on analogous compounds, such as 2-butoxyethanol (B58217), provide insights into the likely metabolic pathways. The degradation of 2-butoxyethanol is initiated by the oxidation of the alcohol group to form 2-butoxyacetic acid (2-BAA). nih.govindustrialchemicals.gov.au This is followed by the cleavage of the ether bond, yielding metabolites like n-butanol and butanoic acid. nih.gov A similar pathway can be postulated for this compound, likely involving initial oxidation of the primary alcohol to a carboxylic acid, followed by cleavage of the ether linkages.
Data from the Environmental Protection Agency (EPA) on a mixture containing 2-(2-butoxyethoxy)ethanol (B94605) suggests that its aerobic biodegradation half-life could be greater than six months, indicating a potential for persistence in the environment. epa.gov However, it is crucial to note that this data is for a complex mixture and not the pure compound. Generally, propylene (B89431) glycol substances are considered to be readily biodegradable. researchgate.net
Table 1: Aerobic Biodegradation Data for Related Propylene Glycol Ethers
| Compound | Half-Life | Metabolic Intermediates | Source |
| 2-Butoxyethanol | Not Specified | 2-Butoxyacetic acid, n-butanol, butanoic acid | nih.gov |
| Polymer with 2-(2-butoxyethoxy)ethanol | > 6 months | Not Specified | epa.gov |
This table is populated with data from analogous compounds due to the lack of specific studies on this compound.
Anaerobic Degradation: Rate Studies and Product Characterization under Oxygen-Limited Conditions
In environments devoid of oxygen (anaerobic), the degradation of this compound is also anticipated, albeit likely at a slower rate than aerobic degradation. Research on other propylene glycol substances indicates that they can be biodegraded under anaerobic conditions by a wide variety of microorganisms. researchgate.net An EPA assessment for a substance containing 2-(2-butoxyethoxy)ethanol estimated an anaerobic biodegradation half-life of greater than six months, suggesting significant persistence in anaerobic environments like sediment. epa.gov
Studies on the anaerobic degradation of 1,3-propanediol (B51772), a structural component of this compound, have shown that it can be fermented by certain bacteria, particularly in syntrophic cooperation with methanogens. nih.gov This suggests that under anaerobic conditions, the propanol (B110389) portion of the molecule could be a substrate for microbial metabolism.
Table 2: Anaerobic Biodegradation Data for Related Compounds
| Compound | Half-Life | Degradation Products | Source |
| Polymer with 2-(2-butoxyethoxy)ethanol | > 6 months | Not Specified | epa.gov |
| 1,3-Propanediol | Not Specified | Fatty acids (in cooperation with methanogens) | nih.gov |
This table is populated with data from analogous compounds due to the lack of specific studies on this compound.
Impact of Environmental Factors (e.g., pH, temperature, microbial consortia) on Biodegradation Rates
The rate of biodegradation of organic compounds is significantly influenced by environmental parameters such as pH, temperature, and the composition of the microbial community. While specific studies on this compound are not available, research on the biodegradation of other organic pollutants, like polycyclic aromatic hydrocarbons (PAHs), has shown that optimal degradation often occurs at a neutral pH (around 7.0) and moderate temperatures (e.g., 30°C). researchgate.net The composition of the microbial consortia is also critical, as different microorganisms possess different enzymatic capabilities for breaking down complex molecules. mdpi.com It is reasonable to expect that the biodegradation of this compound would be similarly affected by these environmental variables.
Abiotic Degradation Processes
In addition to microbial action, chemical and physical processes, collectively known as abiotic degradation, can contribute to the breakdown of this compound in the environment.
Photolysis Mechanisms: Role of UV Exposure and Reactive Oxygen Species (e.g., Hydroxyl Radicals) in Ether Bond Cleavage
Photolysis, the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation, is a significant degradation pathway for many organic chemicals in the atmosphere and surface waters. The reaction with photochemically produced hydroxyl radicals (•OH) is a primary atmospheric degradation mechanism for propylene glycol ethers. industrialchemicals.gov.au This process can lead to the cleavage of the ether bonds within the molecule.
While a detailed mechanism for the photolysis of this compound has not been elucidated, studies on the photolysis of other ethers suggest potential pathways. For some ethers, photolysis can proceed through the formation of an O-N ylide intermediate when reacting with nitrenes generated by the photolysis of other compounds. oup.com More relevant to environmental conditions, the reaction with hydroxyl radicals is expected to involve hydrogen abstraction from the carbon atoms adjacent to the ether oxygen, leading to the formation of unstable radical intermediates that can subsequently fragment, resulting in the cleavage of the C-O-C ether linkage. libretexts.orgmasterorganicchemistry.com Fungal peroxygenases have also been shown to oxidatively cleave ethers through a hydrogen abstraction and oxygen rebound mechanism. nih.gov
Hydrolysis and Other Chemical Transformation Pathways in Aqueous Environments
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Propylene glycol substances, including ethers, are generally considered to be resistant to hydrolysis under typical environmental pH and temperature conditions. nih.gov The ether linkage is chemically stable and does not readily react with water in the absence of a strong acid catalyst. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aqueous environments.
Environmental Persistence and Mobility Research
The environmental behavior of this compound is primarily understood through studies on structurally similar compounds. This research indicates a notable persistence in both aquatic and terrestrial environments, coupled with strong binding to soil and sediment, which limits its mobility. Conversely, its potential to bioaccumulate in organisms appears to be low.
Assessment of Environmental Persistence in Aquatic and Terrestrial Matrices
Investigations into the environmental staying power of this compound suggest it is a highly persistent compound. Assessments based on data from analogous substances estimate that its biodegradation half-life is likely greater than six months in both aerobic environments, such as surface water, and anaerobic environments, like sediment epa.gov. This level of persistence indicates that the compound is not easily broken down by microorganisms in water or soil epa.gov.
This contrasts with data for a related, smaller glycol ether, 2-butoxyethanol, which biodegrades more readily, with a half-life of one to four weeks in aquatic environments wikipedia.org. Further supporting the likelihood of slow degradation for compounds in this class, research on similar diesel ethers has shown a very low biological oxygen demand (BOD), an indicator of slow breakdown by bacterial action publications.gc.ca. The degradation process for analogous compounds like 2-butoxyethanol is believed to occur via the oxidation of the alcohol group to form an acid, such as 2-butoxyacetic acid (2-BAA), followed by the cleavage of the ether bond nih.gov.
Table 1: Estimated Environmental Persistence of this compound
| Environmental Compartment | Biodegradation Half-Life (Estimated) | Persistence Level |
|---|---|---|
| Aerobic (e.g., Surface Water) | > 6 months epa.gov | Very Persistent epa.gov |
| Anaerobic (e.g., Sediment) | > 6 months epa.gov | Very Persistent epa.gov |
Note: Data is based on assessments of analogous chemical substances.
Sorption and Transport Phenomena in Soil and Groundwater Systems
The mobility of this compound in the environment is significantly influenced by its interaction with soil and sediment. Sorption refers to the process by which a chemical binds to particles of soil or sediment. This process is a key factor in determining whether a substance will be mobile and potentially leach into groundwater or remain bound in the soil nih.goviaea.org.
For substances analogous to this compound, sorption to soil and sediment is estimated to be very strong epa.gov. This strong attraction to solid matrices means the compound is not likely to move freely with water through the soil profile. Consequently, the potential for this compound to migrate into groundwater systems is considered to be negligible epa.gov. Furthermore, its low estimated vapor pressure and Henry's Law constant suggest that volatilization into the air is also a negligible transport pathway epa.gov.
Table 2: Estimated Mobility and Sorption of this compound
| Medium | Sorption Potential | Groundwater Migration Potential | Volatilization Potential |
|---|---|---|---|
| Soil | Very Strong epa.gov | Negligible epa.gov | Negligible epa.gov |
| Sediment | Very Strong epa.gov | Negligible epa.gov | Negligible epa.gov |
| Sludge | Strong epa.gov | Not Applicable | Not Applicable |
Note: Data is based on assessments of analogous chemical substances.
Research on Bioaccumulation Potential and Biomagnification in Ecosystems
Bioaccumulation is the process by which a substance builds up in an individual organism, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Despite its environmental persistence, this compound is estimated to have a low potential for bioaccumulation epa.gov.
This assessment is supported by its physicochemical properties. The compound has a predicted octanol-water partition coefficient (XlogP3) of 0.9 nih.gov. This value indicates a low preference for partitioning into fatty tissues (lipids) where persistent organic pollutants typically accumulate. Generally, substances with a low logP value have limited bioavailability and bioaccumulation potential rivm.nl.
Due to this low bioaccumulation potential, repeated exposures are not expected to result in the compound becoming concentrated in organisms or magnifying through the food chain, even though it may persist in the environment for an extended period epa.gov.
Advanced Applications and Future Research Horizons for 3 2 Butoxyethoxy Propan 1 Ol
Applications in Advanced Chemical Synthesis and Materials Science.
The unique combination of a hydroxyl group, ether linkages, and a butyl group gives 3-(2-butoxyethoxy)propan-1-ol a versatile molecular structure. This structure imparts properties such as a high boiling point, low volatility, and the ability to dissolve both polar and non-polar substances, making it a valuable component in various advanced applications.
In the realm of complex organic synthesis, this compound serves as a high-performance solvent. Its high boiling point is advantageous for reactions requiring elevated temperatures, allowing for greater control over reaction kinetics. It has good solvency for a variety of resins, including acrylics, styrene-acrylics, and polyvinyl acetates, making it a suitable medium for their synthesis and modification. frontiersin.org The presence of both ether and alcohol functionalities allows it to participate in or mediate a range of chemical transformations.
In polymerization processes, it can act as a reaction solvent or a coalescing agent. atamankimya.com Its slow evaporation rate is particularly beneficial in latex paint formulations, where it allows for better film formation. atamankimya.comdow.com The molecular structure of this compound contributes to high polymer plasticizing efficiency and allows for greater polymer mobility. atamankimya.com
Table 1: Properties of this compound Relevant to its Role as a Specialty Solvent
| Property | Value | Significance in Synthesis and Polymerization |
|---|---|---|
| Boiling Point | 230 °C | Allows for reactions at elevated temperatures, enhancing reaction rates and enabling the synthesis of high-performance polymers. |
| Evaporation Rate (n-butyl acetate=1.0) | 0.006 | Ensures controlled solvent removal, which is critical for uniform film formation in coatings and for preventing defects in polymer matrices. dow.com |
| Solubility | Miscible with many organic solvents; significant water solubility | Enables its use in a wide range of reaction systems, including water-reducible coatings and as a coupling agent for oils and greases. |
| Molecular Structure | Contains ether and hydroxyl groups | Provides a balance of hydrophilic and hydrophobic character, allowing it to dissolve a broad spectrum of reactants and polymers. atamankimya.com |
This compound is a key component in the formulation of advanced coatings and adhesives due to its excellent coalescing properties. atamankimya.com In latex coatings, it facilitates the formation of a continuous film as the paint dries, which is crucial for the durability and appearance of the coating. atamankimya.com Its slow evaporation rate ensures that the film forms uniformly, preventing cracking and other defects. atamankimya.com
The compound's ability to lower the surface tension of formulations is also a significant advantage. atamankimya.com This property enhances the wetting of the substrate by the coating or adhesive, leading to better adhesion and a smoother finish. atamankimya.com By adjusting the concentration of this compound, formulators can tailor the viscosity, drying time, and final film properties of coatings and adhesives to meet specific performance requirements. atamankimya.com It is compatible with a wide range of resin types, making it a versatile additive in the development of functional materials. atamankimya.com
The synthesis and stabilization of nanoparticles are critical for their application in various technologies. Glycol ethers, including this compound, are being explored for their potential in this field. Their ability to act as both a solvent and a capping agent can influence the size, shape, and stability of nanoparticles during their synthesis. For instance, glycol ethers can control the size of lead sulfide (B99878) (PbS) nanocrystals. utoronto.ca
The dual hydrophilic and hydrophobic nature of this compound makes it an effective dispersant for nanoparticles in both aqueous and non-aqueous media. atamankimya.com This is crucial for preventing the agglomeration of nanoparticles, which can diminish their unique properties. The use of polymers like polyethylene (B3416737) glycol (PEG) to coat nanoparticles is a well-established method to improve their stability and biocompatibility, and solvents like this compound can facilitate this process. frontiersin.orgrsc.org
Table 2: Potential Roles of this compound in Nanotechnology
| Application Area | Potential Function of this compound | Desired Outcome |
|---|---|---|
| Nanoparticle Synthesis | Solvent, capping agent | Control over nanoparticle size, shape, and crystallinity. utoronto.ca |
| Nanoparticle Dispersion | Dispersing agent, stabilizer | Prevention of agglomeration, improved stability of nanoparticle suspensions. frontiersin.orgrsc.org |
| Surface Functionalization | Reaction medium | Facilitation of the coating of nanoparticles with functional molecules like PEG. frontiersin.org |
Research in Biological and Biochemical Systems.
The unique solvent properties of this compound also suggest its potential utility in biological and biochemical research, particularly in studies involving hydrophobic molecules and cellular systems.
The activity and stability of enzymes are highly dependent on their solvent environment. While specific studies on this compound are limited, research on other organic solvents provides insights into its potential effects. The introduction of an organic solvent can alter the conformation of a protein, which in turn can affect its enzymatic activity. nih.gov For some enzymes, the presence of certain organic solvents can lead to increased stability or even enhanced activity.
The balance of hydrophilic and hydrophobic regions in this compound could allow it to interact with both polar and non-polar residues on a protein's surface, potentially stabilizing a particular conformation. atamankimya.com Future research could explore how this solvent influences the folding and unfolding pathways of proteins and its potential use in cryopreservation of enzymes.
Many biologically active molecules, including certain drugs, vitamins, and signaling molecules, are hydrophobic and thus have poor solubility in aqueous media. This can be a significant challenge in cell culture and molecular biology experiments. An isomer of the subject compound, dipropylene glycol monobutyl ether (DGBE), has been noted for its ability to solubilize biomolecules such as proteins, enzymes, and DNA. smolecule.com
Given its similar properties, this compound could serve as a valuable solvent for dissolving these hydrophobic substrates for introduction into cell culture media or for use in molecular biology assays. thermofisher.com Its ability to act as a coupling agent could also be beneficial in creating stable emulsions or microemulsions for the delivery of hydrophobic compounds to cells. Further research is needed to determine its biocompatibility and potential effects on cell viability and function at various concentrations.
Innovative Industrial Chemistry Research and Green Chemistry Initiatives.
Recent advancements in industrial chemistry have increasingly focused on the principles of green chemistry, emphasizing the development of products and processes that minimize the use and generation of hazardous substances. Within this framework, glycol ethers, including this compound, are subjects of ongoing research to evaluate their potential as environmentally benign solvents and functional additives in various industrial applications.
Design and Evaluation of Environmentally Benign Solvent Systems Utilizing Glycol Ethers.
The quest for greener solvents is a significant aspect of sustainable chemistry, driven by the need to replace traditional solvents that may be harmful to human health and the environment. Glycol ethers are a versatile class of organic solvents known for their excellent solvency, chemical stability, and compatibility with both water and numerous organic substances. sigmaaldrich.cn Their bifunctional nature, containing both ether and alcohol groups, accounts for their unique solvency characteristics. sigmaaldrich.cn
Research into environmentally friendly solvents often involves synthesizing and evaluating derivatives of compounds like glycerol (B35011) to create alternatives with favorable properties. rsc.org Glycol ethers derived from renewable feedstocks are gaining attention as they offer a more sustainable alternative to petrochemical-based solvents. vmr.biz The goal is to design solvents that are readily biodegradable, have low toxicity, and exhibit a low vapor pressure to reduce volatile organic compound (VOC) emissions. vmr.bizimpag.ch
Key Evaluated Properties for Green Solvents:
Solvency Power: The ability to dissolve a wide range of substances. Glycol ethers are known for dissolving resins, oils, waxes, and dyes. sigmaaldrich.cn
Volatility and Flash Point: Low volatility and a high flash point are desirable for safety and to minimize VOC emissions. vmr.biz
Biodegradability: The ability of the substance to be broken down by natural processes, reducing its environmental persistence. impag.ch
Toxicity Profile: Low toxicity to humans and aquatic life is a critical component of a green solvent. vmr.biz
Coupling Ability: The capacity to act as a bridge between water and organic phases, which is crucial in many formulations like cleaners and coatings. sigmaaldrich.cntpiohio.com
The following interactive table showcases typical properties of related glycol ethers, which can serve as a benchmark for evaluating this compound.
| Property | Diethylene Glycol Monobutyl Ether (DEGBE) | Propylene (B89431) Glycol Phenyl Ether (PPH) | Ethyl Ethoxy Propionate (EEP) |
| Boiling Point | High | High (slow-evaporating) | --- |
| Environmental Profile | --- | Favorable, readily biodegradable | Readily biodegradable |
| Key Features | Improves flow-out and gloss in enamels | Hydrophobic, low odor | High-performance solvency |
| Primary Applications | Baking enamels, printing inks, cleaners | Coalescing agent, dye carrier | Replaces conventional solvents |
This table presents data on related glycol ethers to illustrate the properties evaluated in the design of environmentally benign solvent systems.
The development of such solvent systems aligns with the 12 Principles of Green Chemistry, particularly in the use of safer solvents and designing for degradation. vmr.biz The ongoing research aims to expand the portfolio of green solvents, providing industries with sustainable options without compromising performance. rsc.org
Role in Enhanced Oil Recovery and Hydraulic Fracturing Fluids: Mechanistic Studies and Performance Optimization.
Glycol ethers serve critical functions in the oil and gas industry, particularly in chemical Enhanced Oil Recovery (EOR) and the formulation of hydraulic fracturing fluids. Their role is primarily attributed to their surfactant-like properties and ability to modify fluid characteristics under reservoir conditions.
Enhanced Oil Recovery (EOR):
Chemical EOR methods are employed to recover oil that remains in a reservoir after primary and secondary recovery stages. wikipedia.orgespublisher.com These techniques often involve injecting chemicals to alter the properties of the oil or the rock formation to improve displacement efficiency. espublisher.com Glycol ethers can be used as co-solvents in surfactant flooding, a process where surfactants are injected to reduce the interfacial tension between oil and water, thereby mobilizing trapped oil. wikipedia.orggoogle.com
The mechanism involves the glycol ether partitioning at the oil-water interface, which helps to stabilize the surfactant formulation and improve its effectiveness, especially in reservoirs with fluctuating temperatures or high salinity. google.com The addition of these co-solvents can enhance the performance of the surfactant mixture, leading to better oil mobilization and recovery. google.com
Hydraulic Fracturing:
In hydraulic fracturing, fluids are pumped into a well at high pressure to create fractures in the rock, which are then propped open with a proppant (like sand) to allow hydrocarbons to flow. pdogf.com.ua The fracturing fluid must have specific rheological properties to create the desired fracture geometry and effectively transport the proppant. mdpi.com
Glycol ethers can be used as additives in fracturing fluids for several purposes:
Friction Reduction: To minimize pressure losses during pumping.
Formation Damage Control: By preventing the formation of emulsions or sludge that can plug the rock pores.
Mutual Solvency: Glycol-based mutual solvents are used to dissolve and remove unwanted substances, ensuring the wellbore is clean and receptive to stimulation. google.com Their ability to dissolve both aqueous and hydrocarbon-based fluids makes them effective in these applications. google.com
Optimization of fracturing fluids is a key area of research, focusing on developing formulations that are effective, cost-efficient, and environmentally friendlier. pdogf.com.uamdpi.com This includes finding alternatives to potentially hazardous chemicals. google.com The performance of a fracturing fluid is evaluated based on its viscosity, stability at high temperatures, and its interaction with the reservoir rock and fluids. nih.gov
The table below outlines the functional roles and performance metrics for additives like glycol ethers in EOR and hydraulic fracturing fluids.
| Application | Functional Role of Glycol Ether Additive | Key Performance Metrics for Optimization |
| Enhanced Oil Recovery (EOR) | Co-solvent, Surfactant stabilizer | Interfacial Tension Reduction, Oil Recovery Factor, Formulation Stability |
| Hydraulic Fracturing | Mutual Solvent, Friction Reducer, Clay Stabilizer | Fluid Rheology (Viscosity), Proppant Carrying Capacity, Fracture Conductivity |
This table summarizes the functions and optimization criteria for glycol ether additives in oilfield applications.
Mechanistic studies focus on understanding how these additives interact at a molecular level with the oil, water, and rock surfaces to improve recovery. Performance optimization involves adjusting the chemical formulation of the injected fluids to achieve the maximum oil production for specific reservoir conditions, such as temperature, pressure, and rock type. researchgate.net The development of more effective and environmentally conscious EOR and fracturing fluids remains an active area of industrial chemistry research. youtube.com
Q & A
Basic Question: What safety protocols are critical for handling 3-(2-butoxyethoxy)propan-1-ol in laboratory settings?
Answer:
When handling this compound, adhere to the following methodological safety protocols:
- Personal Protective Equipment (PPE):
- Use EN 374-certified chemical-resistant gloves and full-body protective clothing to prevent skin contact .
- For respiratory protection, employ P95 (US) or P1 (EU) particulate respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .
- Environmental Controls:
- Ensure proper ventilation (e.g., fume hoods) to limit airborne concentrations. Avoid discharge into drainage systems to prevent environmental contamination .
- Emergency Procedures:
Basic Question: How can researchers experimentally determine the physical-chemical properties of this compound when data is unavailable?
Answer:
Key methodologies include:
- Boiling Point/Melting Point: Use differential scanning calorimetry (DSC) or capillary tube methods under controlled heating rates.
- Log Pow (Octanol-Water Partition Coefficient): Perform shake-flask experiments with HPLC analysis to quantify partitioning .
- Vapor Pressure: Employ the isoteniscope method or gas saturation techniques .
- Water Solubility: Conduct gravimetric analysis after saturation and filtration .
- Stability: Perform accelerated stability studies under varying pH, temperature, and humidity conditions, monitored via FTIR or NMR .
Advanced Question: How can conflicting toxicological data (e.g., carcinogenicity classifications) be resolved for this compound?
Answer:
Contradictions in toxicity data (e.g., IARC Class 2B vs. ACGIH classifications) require a tiered approach:
Dose-Response Analysis: Conduct subchronic and chronic rodent studies to establish NOAEL/LOAEL, focusing on hemotoxicity and organ-specific effects .
Mechanistic Studies: Use in vitro assays (Ames test, micronucleus assay) to assess mutagenicity and compare with structural analogs like 2-butoxyethanol, which shares similar metabolic pathways .
Epidemiological Data: Review occupational exposure records for hematological abnormalities in workers handling glycol ether derivatives .
Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict carcinogenic potential based on functional groups (e.g., ether linkages) .
Advanced Question: What experimental strategies are recommended for identifying degradation products of this compound under stressed conditions?
Answer:
To characterize degradation pathways:
Stress Testing: Expose the compound to extreme conditions:
- Oxidative: Treat with 3% H₂O₂ at 60°C for 24 hours.
- Thermal: Heat at 80°C for 10 days.
- Hydrolytic: Reflux in 0.1M HCl/NaOH for 48 hours .
Analytical Techniques:
- GC-MS: Identify volatile degradation products (e.g., ethylene glycol derivatives) .
- LC-HRMS: Detect polar non-volatile breakdown products, such as carboxylic acids or aldehydes .
Reactivity Profiling: Use DFT (Density Functional Theory) calculations to predict bond dissociation energies and likely cleavage sites (e.g., ether linkages) .
Advanced Question: How should researchers design studies to evaluate the environmental fate of this compound?
Answer:
A comprehensive environmental assessment involves:
Biodegradation Studies:
- Use OECD 301F (manometric respirometry) to measure aerobic biodegradability in activated sludge .
Aquatic Toxicity:
- Conduct acute toxicity tests with Daphnia magna (OECD 202) and algae (OECD 201) to determine EC₅₀ values .
Bioaccumulation Potential:
- Calculate Bioconcentration Factor (BCF) using log Pow values or perform in vivo fish studies (OECD 305) .
Photodegradation:
Basic Question: What analytical methods are suitable for quantifying this compound in complex matrices?
Answer:
- Gas Chromatography (GC): Use a DB-5MS column with FID detection for volatile fractions. Derivatize with BSTFA for enhanced sensitivity .
- Liquid Chromatography (LC): Employ a C18 column with UV detection at 210 nm for polar matrices. For trace analysis, couple with tandem MS (e.g., Q-TOF) .
- Sample Preparation:
Advanced Question: How can researchers address discrepancies in stability data for this compound across different studies?
Answer:
Resolve inconsistencies via:
Forced Degradation Studies: Compare degradation rates under identical stress conditions (e.g., 40°C/75% RH) using validated HPLC methods .
Impurity Profiling: Identify stabilizers or contaminants (e.g., peroxides) via LC-MS/MS that may accelerate decomposition .
Statistical Analysis: Apply ANOVA to evaluate batch-to-batch variability or inter-laboratory differences in storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
